molecular formula C8H9BrO B1265510 2-(4-Bromophenyl)ethanol CAS No. 4654-39-1

2-(4-Bromophenyl)ethanol

Cat. No. B1265510
Key on ui cas rn: 4654-39-1
M. Wt: 201.06 g/mol
InChI Key: PMOSJSPFNDUAFY-UHFFFAOYSA-N
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Patent
US07928225B2

Procedure details

To a chilled solution (about 0° C.) of 4-bromophenyl acetic acid (25 g, 0.116 mol) in THF (250 mL), borane methyl sulphide (13.2 g, 0.174 mol) was added, dropwise, under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 3 h. After cooling the mixture to between 0 and 5° C., the reaction was quenched by adding 1.5 N HCl (80 mL), dropwise. After warming for 30 min at about 80° C., the reaction mixture was extracted with ethyl acetate (2×100 mL). The combined organic extracts were washed with water and brine and then dried. The product was obtained as colourless liquid after concentration (yield: 23.3 g, 99%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9](O)=[O:10])=[CH:4][CH:3]=1.CSC.B>C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][OH:10])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC(=O)O
Name
Quantity
13.2 g
Type
reactant
Smiles
CSC.B
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture to between 0 and 5° C.
CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by adding 1.5 N HCl (80 mL)
TEMPERATURE
Type
TEMPERATURE
Details
After warming for 30 min at about 80° C.
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product was obtained as colourless liquid
CONCENTRATION
Type
CONCENTRATION
Details
after concentration (yield: 23.3 g, 99%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
BrC1=CC=C(C=C1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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